Salirasib (Farnesylthiosalicylic acid) is a synthetic S-farnesylcysteine mimetic and a potent pan-Ras inhibitor. Unlike conventional enzymatic inhibitors, Salirasib acts as a competitive antagonist at the plasma membrane, dislodging active, prenylated Ras proteins from their membrane anchorage sites and facilitating their cytosolic degradation [1]. From a procurement and handling perspective, Salirasib is a highly lipophilic compound that is insoluble in water but exhibits excellent solubility in anhydrous DMSO (up to 72 mg/mL) and ethanol . Its specific mechanism of action and physicochemical profile make it a critical tool compound for researchers developing advanced lipid-based formulations and those investigating Ras-driven pathways that are refractory to standard targeted therapies.
Substituting Salirasib with other Ras-pathway inhibitors fundamentally alters the experimental model and therapeutic scope. Farnesyltransferase inhibitors (FTIs) like Tipifarnib or Lonafarnib are often considered as alternatives; however, they fail to block KRAS and NRAS because these isoforms undergo alternative prenylation (geranylgeranylation) via GGTase I when farnesyltransferase is inhibited [1]. Salirasib bypasses this resistance mechanism by competing for the membrane docking sites of already prenylated Ras, regardless of the specific lipid modification. Furthermore, while modern covalent inhibitors like Sotorasib offer high potency, they are strictly limited to the KRAS G12C mutation [2]. Salirasib provides pan-Ras inhibition (HRAS, KRAS, NRAS), making it indispensable for procurement in studies involving non-G12C mutations (e.g., G12D, G12V) where highly specific covalent inhibitors are entirely inactive.
Farnesyltransferase inhibitors (FTIs) like Tipifarnib successfully block HRAS farnesylation but fail to prevent the membrane localization of KRAS and NRAS due to compensatory geranylgeranylation. Salirasib acts downstream of the prenylation step, competitively dislodging both farnesylated and geranylgeranylated Ras from the plasma membrane [1].
| Evidence Dimension | Membrane localization of KRAS/NRAS |
| Target Compound Data | Salirasib (Dislodges active KRAS/NRAS from membrane regardless of prenylation type) |
| Comparator Or Baseline | Tipifarnib (Fails to prevent KRAS/NRAS membrane binding due to GGTase I bypass) |
| Quantified Difference | Maintained mechanism of action against KRAS/NRAS vs. complete loss of efficacy via alternative prenylation. |
| Conditions | KRAS/NRAS driven cellular models |
Crucial for selecting a tool compound in KRAS/NRAS models where standard FTIs are rendered ineffective by alternative prenylation pathways.
While Sotorasib is a highly effective clinical inhibitor, its covalent binding mechanism restricts its activity exclusively to the KRAS G12C mutation. Salirasib, by mimicking the conserved farnesylcysteine C-terminus common to all Ras isoforms, provides broad-spectrum (pan-Ras) inhibition across HRAS, KRAS, and NRAS, including non-G12C mutations like G12D and G12V[1].
| Evidence Dimension | Isoform and mutation target scope |
| Target Compound Data | Salirasib (Pan-Ras activity across HRAS, KRAS, NRAS and multiple mutation variants) |
| Comparator Or Baseline | Sotorasib (Activity restricted strictly to KRAS G12C) |
| Quantified Difference | Broad isoform coverage vs. single-mutation specificity. |
| Conditions | Pan-Ras or non-G12C mutated in vitro models |
Ensures buyers select the correct compound for screening panels or models driven by non-G12C Ras mutations where Sotorasib cannot be used.
Salirasib is highly lipophilic and completely insoluble in aqueous buffers, which can lead to precipitation and assay failure if improperly handled. However, it demonstrates high solubility in anhydrous DMSO (up to 72 mg/mL or ~200 mM). For in vivo applications, it requires specialized vehicle formulations, such as PEG300/Tween80 mixtures, corn oil, or encapsulation in PLGA-DSPE-PEG nanoparticles to maintain bioavailability and prevent aggregation[1].
| Evidence Dimension | Solubility limit and vehicle requirement |
| Target Compound Data | Salirasib in DMSO (Solubility up to 72 mg/mL) |
| Comparator Or Baseline | Salirasib in water (Insoluble) |
| Quantified Difference | >72 mg/mL difference in solubility requiring specific solvent/vehicle systems. |
| Conditions | In vitro stock preparation and in vivo vehicle formulation |
Alerts procurement and laboratory teams to the necessity of purchasing compatible excipients (e.g., PEG300, Tween80, PLGA) for successful assay formulation.
The in vitro potency of Salirasib is highly sensitive to the presence of serum proteins due to its lipophilic nature. In hepatocarcinoma cell lines, Salirasib demonstrated an IC50 of 60–85 µM under serum-free conditions, whereas the IC50 increased to approximately 150 µM when cultured with standard fetal bovine serum (FBS)[1].
| Evidence Dimension | IC50 for cell growth inhibition |
| Target Compound Data | Salirasib in serum-free conditions (IC50 60–85 µM) |
| Comparator Or Baseline | Salirasib in serum-supplemented conditions (IC50 ~150 µM) |
| Quantified Difference | ~2-fold increase in potency under serum-starved conditions. |
| Conditions | In vitro cell viability assays (HepG2, Huh7) |
Guides researchers to optimize assay conditions via serum starvation, ensuring reproducible IC50 data while minimizing the amount of compound consumed per experiment.
Because Salirasib dislodges all Ras isoforms from the plasma membrane, it is the preferred procurement choice for laboratories establishing baselines in non-G12C KRAS models (e.g., G12D, G12V) or NRAS-driven melanomas, where mutation-specific inhibitors like Sotorasib are structurally incompatible [1].
Due to its high lipophilicity and aqueous insolubility, Salirasib serves as an excellent payload for materials scientists and formulation chemists developing novel drug delivery systems, such as PLGA-DSPE-PEG hybrid nanoparticles or cyclodextrin inclusion complexes, aimed at improving the bioavailability of hydrophobic targeted therapies [2].
Salirasib is utilized in molecular biology workflows to study Ras signaling in models that have developed resistance to farnesyltransferase inhibitors (FTIs) via the GGTase I alternative prenylation pathway, providing a reliable method to achieve downstream Ras degradation[3].